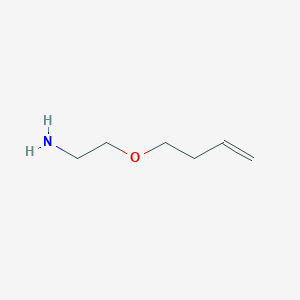
2-(2-Phenylpyrimidin-4-yl)ethan-1-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Medicinal Chemistry
In medicinal chemistry, “2-(2-Phenylpyrimidin-4-yl)ethan-1-amine” is explored for its potential as a building block in drug design. Its structure allows for the introduction of additional functional groups that can interact with biological targets. For instance, it could be used to synthesize ligands for G-protein-coupled receptors (GPCRs), which are a common target for a wide range of therapeutic agents .
Agriculture
This compound may serve as a precursor in the synthesis of agrochemicals. Its pyrimidine ring, a common moiety in herbicides and insecticides, could be functionalized to develop new compounds with selective action against pests or weeds, potentially contributing to increased crop yields and sustainable farming practices .
Materials Science
“2-(2-Phenylpyrimidin-4-yl)ethan-1-amine” can be utilized in materials science for the creation of novel organic semiconductors. Its rigid structure and potential for π-π stacking interactions make it suitable for the development of conductive polymers or small molecule semiconductors used in organic light-emitting diodes (OLEDs) or photovoltaic cells .
Environmental Science
In environmental science, this compound’s derivatives could be investigated for their ability to bind to environmental toxins or heavy metals, aiding in bioremediation efforts. By attaching to specific pollutants, they could facilitate the removal of these harmful substances from soil or water sources .
Biochemistry
Within the field of biochemistry, “2-(2-Phenylpyrimidin-4-yl)ethan-1-amine” might be used as a scaffold for developing enzyme inhibitors. By modifying its structure to fit into the active site of an enzyme, researchers can create potent inhibitors that regulate biochemical pathways, which is crucial for understanding disease mechanisms and developing treatments .
Pharmacology
Pharmacologically, the compound could be incorporated into the development of small molecule drugs due to its potential for high affinity binding to various biological targets. Its amine group offers a site for protonation, which can be advantageous for interacting with acidic residues in proteins, thus influencing pharmacokinetics and pharmacodynamics .
Propiedades
IUPAC Name |
2-(2-phenylpyrimidin-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-8-6-11-7-9-14-12(15-11)10-4-2-1-3-5-10/h1-5,7,9H,6,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOZBNRKJXEZQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Bromo-3-fluorophenyl)methyl]piperazine](/img/structure/B1528606.png)
![2-{2-[(5-Bromopyridin-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B1528607.png)

![2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1528611.png)
![1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1528612.png)

![2-{[(2-Chloropyridin-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B1528618.png)





![2-[(4-Methylphenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1528625.png)